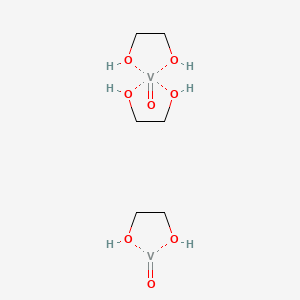

ethane-1,2-diol;oxovanadium

Description

Properties

CAS No. |

97552-72-2 |

|---|---|

Molecular Formula |

C6H18O8V2 |

Molecular Weight |

320.09 g/mol |

IUPAC Name |

ethane-1,2-diol;oxovanadium |

InChI |

InChI=1S/3C2H6O2.2O.2V/c3*3-1-2-4;;;;/h3*3-4H,1-2H2;;;; |

InChI Key |

FUSGMPJMTXABIN-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)O.C(CO)O.C(CO)O.O=[V].O=[V] |

Origin of Product |

United States |

Synthesis and Spectroscopic Characterization

The synthesis of oxovanadium complexes with ethane-1,2-diol typically involves the reaction of a suitable oxovanadium precursor with the diol. A notable example is the synthesis of mononuclear oxovanadium(V) complexes of the type [VVO(L)(Hed)], where H₂L represents a tridentate Schiff base ligand and Hed⁻ is the monoanionic form of ethane-1,2-diol. rsc.orgresearcher.life These syntheses are often carried out in alcoholic solvents and may involve aerial oxidation of a vanadium(IV) precursor. rsc.orgresearcher.life

Spectroscopic techniques are indispensable for the characterization of these complexes.

Infrared (IR) Spectroscopy: The presence of a strong absorption band in the region of 950-1000 cm⁻¹ is a characteristic feature of the V=O stretching vibration, confirming the presence of the oxovanadium core. psu.edu

UV-Visible Spectroscopy: The electronic spectra of these complexes typically display ligand-to-metal charge transfer (LMCT) bands in the visible region, which are responsible for their color. rsc.orgresearcher.life

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the organic ligands coordinated to the vanadium center. ⁵¹V NMR spectroscopy is a particularly powerful tool for probing the coordination environment of the vanadium nucleus. The chemical shift is highly sensitive to the nature of the coordinated ligands and the geometry of the complex. osti.gov

Circular Dichroism (CD) Spectroscopy: For chiral complexes, CD spectroscopy can provide information about the stereochemistry of the coordination environment. rsc.orgresearcher.life

| Spectroscopic Data for a Representative [VVO(L)(Hed)] Complex rsc.orgresearcher.life | |

| Technique | Observation |

| IR (V=O stretch) | ~980 cm⁻¹ |

| UV-Vis (LMCT band) | ~420 nm |

| ¹H NMR | Shows distinct signals for the inequivalent methylene (B1212753) protons of the coordinated ethane-1,2-diol. |

| ⁵¹V NMR | A single resonance confirming the presence of one vanadium species in solution. |

| CD Spectrum | Reveals information about the chirality of the complex. |

Structural Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of these complexes. For a mononuclear oxovanadium(V) complex with ethane-1,2-diol and a tridentate Schiff base ligand, the vanadium center typically adopts a distorted octahedral geometry. rsc.orgresearcher.life

The coordination sphere consists of:

A terminal oxo group.

The two oxygen atoms and one nitrogen atom of the tridentate Schiff base ligand.

The two oxygen atoms of the bidentate ethane-1,2-diol ligand.

A key structural feature is the trans-influence of the V=O bond, which leads to a lengthening of the bond to the ligand positioned trans to the oxo group. In the case of the ethane-1,2-diol complex, one of the alcoholic oxygen atoms of the diol is often found in this trans position. rsc.orgresearcher.life

| Selected Bond Lengths (Å) for a [VVO(L)(Hed)] Complex rsc.orgresearcher.life | |

| Bond | Length (Å) |

| V=O | ~1.59 |

| V-O (alkoxo) | ~1.82 |

| V-O (phenoxo) | ~1.92 |

| V-O (carboxylato) | ~2.05 |

| V-O (diol, trans to V=O) | ~2.20 |

| V-N (imine) | ~2.10 |

Theoretical and Computational Studies

Theoretical calculations, particularly Density Functional Theory (DFT), have become an invaluable tool for understanding the electronic structure, bonding, and reactivity of oxovanadium complexes. nih.govosti.govdergipark.org.tracs.org These studies can provide insights into:

Geometric Parameters: DFT calculations can accurately predict the bond lengths and angles within the coordination sphere, complementing experimental data from X-ray crystallography. dergipark.org.tracs.org

Vibrational Frequencies: The calculation of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra, particularly the characteristic V=O stretching frequency. dergipark.org.tr

Electronic Structure: Analysis of the molecular orbitals provides a detailed picture of the bonding interactions, including the nature of the V=O bond and the ligand-to-metal charge transfer transitions observed in the electronic spectra. osti.govacs.org

NMR Parameters: Theoretical methods have been developed to calculate ⁵¹V NMR chemical shifts and quadrupole coupling constants, which are highly sensitive to the electronic environment around the vanadium nucleus. osti.gov This allows for a deeper interpretation of experimental NMR data.

This article delves into the synthetic methodologies employed in the creation of ethane-1,2-diol;oxovanadium complexes, offering a detailed examination of the chemical processes and conditions that govern their formation.

Theoretical and Computational Studies on Ethane 1,2 Diol;oxovanadium Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been extensively applied to elucidate the geometric and electronic properties of oxovanadium complexes with various ligands, including those analogous to ethane-1,2-diol.

DFT calculations are instrumental in determining the optimized geometries of ethane-1,2-diol;oxovanadium complexes. These calculations consistently predict a distorted coordination geometry around the vanadium center, typically a square pyramidal or a distorted octahedral geometry. allsubjectjournal.comresearchgate.net The V=O bond is characteristically short, indicating a strong double bond character. The coordination of the ethane-1,2-diol ligand occurs through the oxygen atoms of the hydroxyl groups. The bond lengths and angles obtained from DFT calculations are often in good agreement with experimental data from X-ray crystallography for similar complexes. researchgate.net

The electronic structure of these complexes, as revealed by DFT, shows that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often localized on the vanadium d-orbitals and the coordinating atoms of the ligand. This localization is crucial for understanding the reactivity and the electronic spectra of the complexes. The energy gap between the HOMO and LUMO is a key parameter that influences the chemical reactivity and stability of the molecule.

Table 1: Representative Optimized Geometrical Parameters for an Oxovanadium(IV) Complex with a Chelating Diol Ligand from DFT Calculations

| Parameter | Typical Calculated Value (Å) |

| V=O bond length | 1.58 - 1.62 |

| V-O (diol) bond length | 1.95 - 2.10 |

| O-V-O (diol) bond angle | 75° - 85° |

| V-O-C (diol) bond angle | 120° - 130° |

Note: These are typical ranges and can vary depending on the specific complex and the level of theory used.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of ethane-1,2-diol;oxovanadium systems, MD simulations provide valuable insights into their dynamic behavior in solution and the crucial role of the solvent.

MD simulations can model the conformational changes of the ethane-1,2-diol ligand upon coordination to the oxovanadium center. The flexibility of the ethylene (B1197577) chain in the ligand allows for different conformations, and MD can explore the potential energy surface to identify the most stable arrangements. Furthermore, these simulations can track the interactions between the complex and the surrounding solvent molecules, revealing the structure of the solvation shells. chemrxiv.org

The solvation effects significantly influence the stability and reactivity of the complex. Water molecules, for instance, can form hydrogen bonds with the hydroxyl groups of the ethane-1,2-diol ligand and the oxo group of the vanadium center. These interactions can stabilize the complex and modulate its electronic properties. MD simulations can quantify the number of solvent molecules in the first and second solvation shells and their residence times, providing a detailed picture of the solvent environment.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly DFT, are pivotal in elucidating the detailed reaction mechanisms involving ethane-1,2-diol;oxovanadium complexes. These calculations can map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

A notable application is in understanding the mechanism of the deoxydehydration (DODH) of vicinal diols, like ethane-1,2-diol, catalyzed by oxovanadium complexes. chemrxiv.org Computational studies have proposed a stepwise mechanism for this reaction. chemrxiv.org The key steps often involve:

Condensation: The diol coordinates to the vanadium center.

Reduction: The vanadium center is reduced, often by a phosphine (B1218219) co-reductant.

Olefin-extrusion: The C-O bonds of the diol are cleaved, leading to the formation of an alkene.

Prediction and Interpretation of Spectroscopic Parameters (EPR, UV-Vis, Vibrational)

Computational methods are extensively used to predict and interpret the spectroscopic properties of ethane-1,2-diol;oxovanadium complexes, providing a direct link between theoretical models and experimental observations.

EPR Spectroscopy: For paramagnetic oxovanadium(IV) complexes (d¹ configuration), DFT calculations can predict the g-tensor and the hyperfine coupling constants (A-tensor) for the 5¹V nucleus. rsc.orgsciensage.info The calculated parameters are often in good agreement with experimental values obtained from Electron Paramagnetic Resonance (EPR) spectroscopy, aiding in the characterization of the electronic structure and the coordination environment of the vanadium center. rsc.org The inclusion of spin polarization effects is important for the accurate prediction of the isotropic hyperfine coupling constant (A_iso). rsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating the electronic absorption spectra (UV-Vis) of these complexes. rsc.orgnih.gov TD-DFT calculations can predict the wavelengths and oscillator strengths of electronic transitions. nih.gov The transitions in the visible region are typically assigned to d-d transitions within the vanadium center, while those in the UV region are often due to ligand-to-metal charge transfer (LMCT) bands. rsc.orgresearchgate.net

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the complex, which can be compared with experimental Infrared (IR) and Raman spectra. The calculated vibrational modes can be visualized to provide a detailed assignment of the experimental spectral bands. For example, the characteristic V=O stretching frequency is a prominent feature in the IR spectrum and its position can be accurately predicted by DFT.

Table 2: Computationally Predicted Spectroscopic Data for a Typical Oxovanadium(IV)-diol Complex

| Spectroscopic Technique | Predicted Parameter | Typical Calculated Value |

| EPR | g_iso | 1.96 - 1.98 |

| A_iso (⁵¹V) | 100 - 180 x 10⁻⁴ cm⁻¹ | |

| UV-Vis (TD-DFT) | d-d transitions | 500 - 800 nm |

| LMCT | 300 - 450 nm | |

| Vibrational (DFT) | ν(V=O) | 950 - 1000 cm⁻¹ |

Note: These values are illustrative and can vary based on the specific ligand environment and computational methodology.

Computational Design and Prediction of Novel Ethane-1,2-diol;Oxovanadium Complexes

Computational chemistry plays a crucial role in the rational design of novel ethane-1,2-diol;oxovanadium complexes with desired properties, such as enhanced catalytic activity or specific biological functions. mdpi.com By leveraging theoretical models, researchers can screen a large number of potential candidate molecules in silico before embarking on laborious and expensive experimental synthesis.

The design process often starts with a known ethane-1,2-diol;oxovanadium complex as a template. Modifications are then introduced, such as substituting functional groups on the ethane-1,2-diol backbone or altering the ancillary ligands on the vanadium center. DFT calculations are then used to predict the geometric and electronic properties of these new complexes. rsc.org

For catalytic applications, computational screening can be used to identify complexes with lower activation barriers for a target reaction. nih.gov For example, by calculating the energy profile for the DODH reaction with a series of modified ethane-1,2-diol;oxovanadium catalysts, one can identify candidates that are predicted to have higher turnover frequencies. This descriptor-based approach, where a key computed property (like an adsorption energy or a transition state energy) is used as a proxy for catalytic performance, has proven to be an effective strategy in catalyst design. nih.gov This predictive power of computational chemistry accelerates the discovery of new and improved functional materials based on ethane-1,2-diol;oxovanadium systems.

Catalytic Applications of Ethane 1,2 Diol;oxovanadium Complexes

Catalysis of Organic Transformations by Oxovanadium-Ethane-1,2-diol Systems

Oxovanadium complexes, in general, are recognized for their catalytic prowess, which stems from the vanadium's ability to exist in multiple oxidation states and its Lewis acidic nature. When complexed with ethane-1,2-diol, these properties are harnessed to catalyze a variety of important organic reactions.

Vanadium-based catalysts are particularly effective in oxidation reactions, where they can act as oxygen transfer agents. The presence of an ethane-1,2-diol ligand can influence the selectivity and activity of the oxovanadium catalyst.

Alcohol Oxidation : While specific studies focusing solely on ethane-1,2-diol;oxovanadium complexes for the oxidation of other alcohols are not extensively detailed in the provided literature, the broader class of oxovanadium compounds is well-established as catalysts for alcohol oxidation. These reactions typically proceed via the formation of a vanadium-alkoxide intermediate, followed by a hydrogen transfer step to yield the corresponding aldehyde or ketone. The general mechanism for vanadium-catalyzed alcohol oxidation often involves the activation of an oxidant, such as hydrogen peroxide, by the vanadium center.

Sulfide (B99878) Oxidation : The selective oxidation of sulfides to sulfoxides is a crucial transformation in organic synthesis, as sulfoxides are valuable intermediates. Oxovanadium complexes are known to catalyze this reaction effectively. While many studies employ Schiff base or other complex ligands, the fundamental catalytic cycle is relevant. The reaction generally involves the coordination of the sulfide to the vanadium center, followed by an oxygen transfer from a coordinated peroxide or other oxidant. The use of poly(ethylene glycol) as a green and reusable solvent has been explored for the oxidation of sulfides, highlighting the compatibility of the ethylene (B1197577) glycol moiety with such reactions researchgate.net. The development of selective oxidants is critical to prevent overoxidation to sulfones nih.gov.

Carbon-Carbon Cleavage : Oxovanadium complexes have demonstrated the ability to catalyze the oxidative cleavage of C-C bonds, particularly in vicinal diols and related structures. This reaction is significant for the degradation of complex molecules like lignin (B12514952) and the conversion of biomass-derived polyols. mdpi.comiochem-bd.org For instance, vanadium complexes can mediate the cleavage of C-C bonds between alcohol and ether functionalities in lignin model compounds osti.gov. The reaction pathway can be influenced by the solvent and ancillary ligands, sometimes proceeding through initial alcohol oxidation to a ketone followed by C-C cleavage mdpi.com. Binary vanadium-molybdenum and vanadium-tungsten oxide systems have shown high activity in the partial oxidation of ethylene glycol, leading to products like formaldehyde (B43269) and formic acid, which inherently involves C-C bond cleavage researchgate.net.

Table 1: Examples of Oxidation Reactions Catalyzed by Vanadium Systems This table is interactive. You can sort and filter the data.

| Reaction Type | Substrate Example | Catalyst System | Key Observation |

|---|---|---|---|

| C-C Bond Cleavage | meso-hydrobenzoin | Vanadium anchored in mesoporous silica (B1680970) | High selectivity for C-C bond cleavage over C-O cleavage. |

| C-C Bond Cleavage | 1,2-diphenyl-2-methoxyethanol | Vanadium anchored in mesoporous silica | More challenging than diol cleavage but successful. |

| Ethylene Glycol Oxidation | Ethane-1,2-diol | Vanadium-molybdenum oxide | High activity yielding formaldehyde and formic acid. |

| Sulfide Oxidation | Thioanisole | Generic Oxovanadium Complex | Selective oxidation to sulfoxide, avoiding sulfone formation. |

Oxovanadium complexes are utilized as catalysts or precatalysts in the polymerization of olefins, particularly ethylene. The ligand environment around the vanadium center plays a crucial role in determining the catalytic activity and the properties of the resulting polymer, such as molecular weight and crystallinity. While many high-activity systems use complex multidentate ligands like salen-type or Schiff base ligands, the fundamental principles apply to simpler diol-based systems as well. mdpi.comdoi.org

In conjunction with a cocatalyst, typically an alkylaluminum compound such as ethylaluminum dichloride (EtAlCl₂), oxovanadium complexes can actively polymerize ethylene to produce high-density polyethylene (B3416737) (HDPE). mdpi.comdoi.org The cocatalyst activates the vanadium precatalyst to form the catalytically active species. The structure of the ligand influences the stability of the active sites and the geometry of the complex, which in turn affects the polymerization process mdpi.com.

Table 2: Ethylene Polymerization using Vanadium-Based Catalysts This table is interactive. You can sort and filter the data.

| Catalyst Type | Cocatalyst | Polymer Product | Key Feature |

|---|---|---|---|

| Oxovanadium(V) with Schiff base ligands | EtAlCl₂ | Poly(ethylene-co-1-octene) | Produces copolymers with varying comonomer content. mdpi.com |

| Dichlorovanadium(IV) with salen-type ligands | EtAlCl₂ / Et₂AlCl | High-density polyethylene (HDPE) | Activity is highly dependent on the ligand structure and cocatalyst. doi.org |

| Generic Oxovanadium(IV) complexes | Alkylaluminum compounds | Polyethylene | Can produce high molecular weight polymers. |

The use of ethane-1,2-diol;oxovanadium complexes specifically for C-C coupling reactions is not extensively documented in the provided search results. C-C coupling reactions are a cornerstone of organic synthesis, with palladium-catalyzed systems being the most prominent wikipedia.orgscience.govyoutube.com. These reactions typically involve the formation of a new bond between two carbon fragments, often through a mechanism involving oxidative addition, transmetalation, and reductive elimination wikipedia.orgyoutube.com.

However, oxovanadium(V) catalysts have been reported to facilitate the deoxygenative homocoupling of alcohols, such as allyl and benzyl (B1604629) alcohols, in the presence of a hydrazine (B178648) derivative researchgate.net. This reaction forms a new C-C bond between two alcohol-derived fragments. While this demonstrates the potential of vanadium in C-C bond formation, the direct application of ethane-1,2-diol;oxovanadium systems to traditional cross-coupling reactions remains an area for further exploration.

There is limited specific information on the photocatalytic reactions of pre-formed ethane-1,2-diol;oxovanadium complexes. However, computational studies on related systems, such as the deoxydehydration (DODH) of diols catalyzed by vanadium complexes, suggest a potential role for light. The mechanism for the DODH of cyclic trans-diols is proposed to proceed through a spin-crossover to a triplet state, and experiments have shown that the reaction is enhanced by the presence of light, suggesting a photocatalytic component chemrxiv.org. This light dependence points to the possibility of using light to promote catalytic cycles involving vanadium-diol intermediates.

Mechanistic Investigations of Catalytic Cycles and Intermediates

Understanding the mechanism of catalysis is key to optimizing reaction conditions and designing more efficient catalysts. For reactions involving oxovanadium and diols, several mechanistic aspects have been investigated, particularly for oxidation and deoxydehydration reactions.

In the vanadium-catalyzed deoxydehydration of diols, density functional theory (DFT) calculations have been instrumental in elucidating the reaction pathway acs.orgresearchgate.net. The process is generally recognized to occur in three main stages:

Condensation : The diol (like ethane-1,2-diol) condenses onto the vanadium center to form a vanadium-glycolate intermediate.

Reduction : An oxygen atom is transferred from the oxovanadium species to a reductant (e.g., a phosphine), reducing the vanadium center (e.g., from V(V) to V(III)).

Alkene Extrusion : The final step involves the elimination of an alkene from the reduced vanadium-glycolate, regenerating the active catalyst.

Computational studies suggest that for some substrates, the key olefin-extrusion step occurs in a stepwise manner, which allows for greater flexibility compared to the concerted mechanisms of other catalysts chemrxiv.org. This stepwise cleavage of the C-O bonds can proceed through a triplet state, which may be accessed photochemically chemrxiv.org.

For oxidative C-C bond cleavage reactions, the mechanism is believed to differ between homogeneous and heterogeneous systems. Heterogeneous catalysts, such as vanadium anchored on mesoporous silica, may operate through a two-electron transfer pathway, avoiding the radical intermediates common in homogeneous, Fenton-like routes mdpi.com.

Heterogenization and Immobilization Strategies for Ethane-1,2-diol;Oxovanadium Catalysts

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging. To overcome this, strategies to heterogenize or immobilize the active catalytic complex have been developed. These approaches offer simplified catalyst recovery and often enhanced stability. rsc.orgrsc.org

Common strategies applicable to ethane-1,2-diol;oxovanadium catalysts include:

Anchoring to Solid Supports : The vanadium complex can be attached to a solid support material. Mesoporous silica (e.g., MCM-41) is a popular choice due to its high surface area and tunable pore structure. Vanadium active sites can be incorporated directly into the silica framework or anchored to the surface mdpi.com. Introducing other metal ions like Ti(IV), Al(III), or Zr(IV) can serve as better anchors to prevent leaching of the vanadium catalyst mdpi.com.

Immobilization on Polymers : The catalytic complex can be covalently attached to a polymer backbone. This approach combines the advantages of homogeneous catalysis (well-defined active sites) with the ease of separation of heterogeneous catalysts nih.gov.

Encapsulation : A technique where the molecular catalyst is first attached to a metal oxide support and then "encapsulated" with another metal oxide layer via atomic layer deposition (ALD). This method physically traps the catalyst, preventing it from detaching from the surface, which is particularly useful when working in polar, green solvents like water rsc.orgrsc.org.

These heterogenization techniques are crucial for the development of robust, reusable, and industrially viable catalytic systems based on ethane-1,2-diol;oxovanadium complexes.

Enantioselective Catalysis with Chiral Ethane-1,2-diol;Oxovanadium Derivatives

The development of asymmetric catalytic systems is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is particularly crucial in the pharmaceutical and fine chemical industries. Chiral complexes of oxovanadium incorporating ligands derived from ethane-1,2-diol and its analogues have emerged as versatile and effective catalysts for a range of enantioselective transformations. The core principle involves the use of a chiral ligand that coordinates to the vanadium center, creating a chiral environment that directs the stereochemical outcome of the reaction.

A prevalent strategy involves the synthesis of multidentate chiral Schiff base ligands. These are often prepared through the condensation of chiral amino alcohols, which contain the core diol functionality, with substituted salicylaldehydes. nih.gov These "privileged ligands" can be fine-tuned structurally and electronically to optimize catalytic activity and stereoselectivity. nih.gov The resulting oxovanadium(IV) and oxovanadium(V) complexes have been successfully applied in several key asymmetric reactions.

Key applications of these chiral catalysts include:

Asymmetric Oxidative Coupling: Chiral tridentate oxovanadium(IV) complexes have proven to be efficient catalysts for the enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives to produce optically active 1,1'-bi-2-naphthol (B31242) (BINOL) and its analogues. nih.govntu.edu.tw These reactions are typically carried out using molecular oxygen as the oxidant and can achieve high yields with significant enantiomeric excess (ee). nih.govntu.edu.tw

Asymmetric Sulfide Oxidation: The oxidation of prochiral sulfides to chiral sulfoxides is a valuable transformation. Oxovanadium(V) complexes incorporating Schiff bases derived from β-amino alcohols serve as effective catalyst precursors for this reaction, affording chiral sulfoxides with notable yields and enantioselectivity. rsc.org

Asymmetric Alkynylation of Aldehydes: The same class of oxovanadium(V) complexes also catalyzes the asymmetric addition of terminal alkynes to aldehydes, a fundamental C-C bond-forming reaction that generates chiral propargyl alcohols. rsc.org

Asymmetric Epoxidation of Alkenes: Chiral oxovanadium(V) complexes with tetradentate Schiff base ligands, synthesized from enantiomers of 3-amino-1,2-propanediol, have been used to catalyze the epoxidation of various olefins such as styrene, cyclohexene (B86901), and terpenes. nih.gov These reactions yield valuable chiral epoxides, which are versatile intermediates in organic synthesis. nih.gov

The success of these catalytic systems hinges on the specific structure of the chiral ligand, where the stereogenic centers, often originating from the amino alcohol backbone, dictate the facial selectivity of the substrate's approach to the metal's active site.

Evaluation of Catalytic Efficiency, Selectivity, and Recyclability

The practical utility of a catalyst is determined by its efficiency, selectivity, and stability, including its potential for recycling. Ethane-1,2-diol;oxovanadium derivatives have been rigorously evaluated based on these criteria.

Catalytic Efficiency

Catalytic efficiency is commonly measured by product yield, conversion rates, turnover numbers (TON), and turnover frequencies (TOF). For chiral oxovanadium complexes, efficiency is highly dependent on the reaction type and conditions.

In the asymmetric oxidative coupling of various 2-naphthols, yields are often very good, frequently falling in the 75-100% range. ntu.edu.tw

For the epoxidation of alkenes, such as S(−)-limonene, with 30% aqueous hydrogen peroxide, the primary product is the corresponding epoxide, with conversions leading to yields of up to 75%. nih.gov

In the oxidation of cyclohexane, homogeneous oxovanadium(V) catalysts can provide modest yields of 6-7%. mdpi.com However, research has shown that immobilizing these complexes onto solid supports like functionalized carbon nanotubes can significantly enhance their catalytic efficiency. mdpi.com

Selectivity

Selectivity is a critical parameter, encompassing chemoselectivity (differentiating between reactive sites), regioselectivity (differentiating between positions), and enantioselectivity (differentiating between enantiomers).

Enantioselectivity: As detailed in the previous section, the primary advantage of using chiral derivatives is their ability to induce asymmetry. In the synthesis of BINOLs, enantiomeric excesses of up to 68% have been reported, with the stereochemical outcome being highly sensitive to the electronic and steric properties of both the ligand and the substrate. ntu.edu.tw

Chemoselectivity: In oxidation reactions, controlling the reaction pathway is essential. For example, the catalytic oxidation of cyclohexene can yield a mixture of products from epoxidation (cyclohexene oxide) and allylic oxidation (2-cyclohexen-1-ol, 2-cyclohexen-1-one). nih.gov The ratio of these products can be influenced by the catalyst design and choice of oxidant. In the case of S(−)-limonene oxidation, the system shows high chemoselectivity for epoxidation. nih.gov

Recyclability

A major drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture for reuse. This not only increases costs but also can lead to product contamination. The development of recyclable catalysts is therefore a key area of research.

To enhance the recyclability of oxovanadium complexes, they have been heterogenized by anchoring them to solid supports. Studies have demonstrated the successful immobilization of oxido- and dioxidovanadium(V) compounds onto functionalized activated carbon and carbon nanotubes. mdpi.com This approach offers several advantages:

Improved Efficiency: The supported catalysts often exhibit higher catalytic activity compared to their homogeneous counterparts. mdpi.com

Ease of Separation: The heterogeneous catalyst can be easily recovered from the reaction medium by simple filtration.

Reusability: The immobilized complexes have shown good stability and can be recycled for multiple catalytic runs with well-preserved activity. mdpi.com This is crucial for creating more sustainable and economically viable chemical processes. hilarispublisher.com

Table 1: Enantioselective Oxidative Coupling of Substituted 2-Naphthols Catalyzed by a Chiral Oxovanadium(IV) Complex Data sourced from research on tridentate oxovanadium(IV) complexes. ntu.edu.tw

| Entry | Substrate (2-Naphthol Derivative) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 2-Naphthol | 100 | 62 |

| 2 | 6-Bromo-2-naphthol | 100 | 52 |

| 3 | 7-Methoxy-2-naphthol | 90 | 58 |

| 4 | 3-Methoxy-2-naphthol | 75 | -56 |

| 5 | 3-Benzyloxy-2-naphthol | 78 | -68 |

Table 2: Catalytic Oxidation of Alkenes with a Chiral Oxidovanadium(V) Schiff Base Complex Data sourced from research on oxidovanadium(V) complexes with chiral Schiff bases derived from 3-amino-1,2-propanediol. nih.gov

| Substrate | Oxidant | Main Product(s) | Key Findings |

| Cyclohexene | 30% H₂O₂ or TBHP | Cyclohexene oxide, 2-cyclohexen-1-ol, 2-cyclohexen-1-one | Forms both epoxidation and allylic oxidation products. |

| S(−)-Limonene | 30% H₂O₂ | Limonene oxide (1,2-epoxide) | High selectivity for epoxidation, with up to 75% yield of the epoxide. |

Ethane 1,2 Diol;oxovanadium in Advanced Materials Science

Role as Precursors for Vanadium Oxide Thin Films and Nanostructures

Ethane-1,2-diol (ethylene glycol) plays a pivotal role in the synthesis of vanadium oxide thin films and nanostructures through methods such as glycothermal synthesis. In this process, ethylene (B1197577) glycol acts as both a solvent and a reducing agent, facilitating the formation of various vanadium oxide phases (e.g., V₂O₅, V₂O₃, VO₂) with controlled morphologies. uts.edu.aumdpi.com The reaction temperature, time, and use of surfactants are key parameters that influence the final structure of the material. uts.edu.au

For instance, a facile glycothermal method involves dispersing a vanadium source like sodium orthovanadate in ethylene glycol and heating it at temperatures between 120–180°C. uts.edu.auresearchgate.net This process can yield vanadium oxide nanorods (approximately 200 nm x 1 µm) that can self-assemble into complex microstructures such as microspheres or urchin-like shapes with diameters around 3 µm. uts.edu.auresearchgate.net Subsequent sintering of these precursor structures at high temperatures (e.g., 600°C) in different atmospheres can produce specific vanadium oxide phases; sintering in air yields V₂O₅, while sintering in nitrogen produces V₂O₃. uts.edu.auresearchgate.net

The use of glycol-based precursor solutions offers significant advantages in fabricating thin films, as it allows for control over the solution's viscosity and concentration, leading to highly reproducible film thickness and properties. aip.org Various techniques are employed to create these films and nanostructures, including atomic layer deposition (ALD), sol-gel methods, and sputtering, often followed by a post-deposition annealing step to achieve the desired crystalline phase. ipme.runih.govmdpi.com

| Synthesis Method | Vanadium Precursor | Solvent/Reagent | Conditions | Resulting Morphology | Resulting Phase |

|---|---|---|---|---|---|

| Glycothermal | Sodium Orthovanadate | Ethylene Glycol | 120-180°C, followed by sintering at 600°C | Nanorods, Microspheres, Urchin-like structures uts.edu.auresearchgate.net | V₂O₅ (in air), V₂O₃ (in nitrogen) uts.edu.auresearchgate.net |

| Glycol-mediated | Tetraalkoxyltitanium (example for metal oxides) | Ethylene Glycol | Not specified | Nanowires rsc.org | TiO₂ (example) rsc.org |

| Sol-gel | Vanadyl tri-isopropoxide (VTIP) | Propylene Glycol (PPG) | Not specified | Thin Films aip.org | VO₂ aip.org |

| Atomic Layer Deposition (ALD) | Vanadyl tri-isopropoxide (VTIP) | H₂O, O₃, etc. | Post-deposition annealing | Thin Films nih.gov | VO₂ (forming gas), V₂O₅ (O₂) nih.gov |

Integration into Hybrid Organic-Inorganic Materials

The integration of ethane-1,2-diol and oxovanadium species is crucial for creating hybrid organic-inorganic materials. These materials combine the properties of both organic components (e.g., flexibility, processability) and inorganic components (e.g., thermal stability, electronic properties) at the molecular level. Ethylene glycol can act as a chelating ligand, binding to oxovanadium(V) centers to form mononuclear alkoxide complexes. dntb.gov.ua

These hybrid materials can form diverse and versatile structures, leading to applications in energy storage and luminescence. nih.gov The synthesis often occurs under hydrothermal conditions, where organic templates or ligands are introduced to direct the formation of extended structures. For example, organic-inorganic hybrid crystals have been synthesized that consist of chains of corner-sharing VO₄ tetrahedra linked with organic complexes. nih.gov While not always involving ethane-1,2-diol directly, the principles of using organic diols or other functional organic molecules to link vanadium oxide units are well-established. The use of hybrid alkyl-ethylene glycol side chains has also been shown to enhance substrate adhesion and operational stability in organic electrochemical transistors. ox.ac.uk

Application in Metal-Organic Frameworks (MOFs) or Coordination Polymers

Ethane-1,2-diol and similar organic molecules can serve as linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers. Vanadium-based MOFs are crystalline materials constructed from vanadium ions or clusters (nodes) connected by organic ligands. rsc.org These materials are known for their high porosity and tunable structures, making them interesting for gas sorption and catalysis. rsc.orgmit.edu

The open metal sites within these frameworks are particularly useful for creating specific chemical interactions with guest molecules. mit.edu While the direct use of ethane-1,2-diol as the primary linker in widely studied vanadium MOFs is not extensively documented, the fundamental concept involves using organic molecules to bridge metal centers. The principles of coordination chemistry suggest that diols like ethane-1,2-diol could form stable coordination polymers with oxovanadium species. These structures could potentially offer tailored pore sizes and functionalities for applications in separation and catalysis. For instance, the oxidation of ethane to ethanol has been demonstrated in an iron-based MOF, highlighting the catalytic potential of such frameworks. nih.gov

Fabrication of Functional Materials with Tunable Properties

The use of ethane-1,2-diol in the synthesis of oxovanadium-based materials allows for the fabrication of functional materials with highly tunable properties. By carefully controlling synthesis parameters, it is possible to manipulate the structural, optical, and electronic characteristics of the final product.

Key tunable properties include:

Crystalline Phase: Post-deposition annealing of vanadium oxide films in different gas environments can control the final phase. nih.gov For example, annealing in an oxygen atmosphere tends to form V₂O₅, while annealing in a forming gas (N₂/H₂) results in VO₂. nih.gov

Morphology: As seen in glycothermal synthesis, adjusting the reaction temperature and time can alter the morphology from nanorods to more complex assembled structures like microspheres. uts.edu.au

Electrical and Optical Properties: The phase of vanadium oxide dictates its properties. VO₂ is known for its semiconductor-to-metal transition at approximately 68°C, which is accompanied by significant changes in electrical resistivity and optical reflectance. mdpi.comarxiv.org The ability to selectively synthesize this phase is critical for applications in smart windows, sensors, and optical switches. ipme.rumdpi.comarxiv.org

The viscosity and stability of precursor solutions can also be tuned by replacing water with glycols, which enables more reproducible fabrication of films with consistent properties. aip.org

Photophysical and Luminescent Properties of Ethane-1,2-diol;Oxovanadium Materials

The photophysical and luminescent properties of materials containing ethane-1,2-diol and oxovanadium are an emerging area of interest. Organic-inorganic hybrid crystals, in general, are studied for their potential in applications like luminescence. nih.gov The incorporation of organic ligands can influence the electronic structure of the material, leading to unique photoluminescent behaviors.

While direct studies on the luminescence of a simple "ethane-1,2-diol;oxovanadium" complex are limited, related research provides insights. For example, poly(ethylene glycol) has been used to passivate carbon dots, affecting their photoluminescence spectra. researchgate.net Furthermore, some organic-inorganic hybrid compounds containing vanadium have been proposed to act as optically active complexes. nih.gov The specific coordination environment of the vanadium center, influenced by ligands like ethane-1,2-diol, would be expected to play a significant role in determining the material's absorption and emission characteristics.

Electrochemical Properties and Applications (e.g., Charge Storage)

Materials derived from ethane-1,2-diol and oxovanadium precursors exhibit promising electrochemical properties, making them suitable for energy storage applications such as batteries and supercapacitors. The various oxidation states of vanadium (from +3 to +5) allow for excellent intercalation properties, which are beneficial for hosting guest ions like Li⁺ or Mg²⁺. nih.gov

Vanadium oxides with nanostructured morphologies, synthesized using methods like glycothermal treatment with ethylene glycol, offer short transport distances for ions and electrons, enhancing electrochemical performance. nih.gov For example, V₂O₃ nanoparticles dispersed in a carbon composite have shown a high specific capacitance of 458.6 F g⁻¹ at a current density of 0.5 A g⁻¹. nih.gov

Furthermore, the integration of poly(ethylene oxide), a polymer derived from ethylene glycol, into layered vanadium pentoxide (V₂O₅) has been shown to significantly improve Mg-ion charge transport and storage. researchgate.net The polymer intercalates between the V₂O₅ layers, controlling interlayer spacing and interactions, which leads to enhanced specific capacity and better cycling stability. researchgate.net

| Material | Application | Key Performance Metric | Relevance of Ethane-1,2-diol |

|---|---|---|---|

| V₂O₃/C Composites | Supercapacitor | Specific capacitance of 458.6 F g⁻¹ at 0.5 A g⁻¹ nih.gov | Precursors often synthesized via hydrothermal/solvothermal methods which can utilize diols. |

| V₂O₅-Poly(ethylene oxide) Nanocomposites | Mg-ion Battery Cathode | Improved Mg-ion specific capacity and capacity retention researchgate.net | Direct incorporation of an ethylene glycol-based polymer. researchgate.net |

| Cobalt Oxide (Co₃O₄) | Ethylene Glycol Oxidation | Demonstrates electrocatalytic activity for EG oxidation xmu.edu.cn | Ethane-1,2-diol is the reactant being oxidized. xmu.edu.cn |

Future Directions and Emerging Research Avenues for Ethane 1,2 Diol;oxovanadium

Exploration of Novel Synthetic Methodologies

The development of new synthetic routes for ethane-1,2-diol;oxovanadium is crucial for controlling the compound's structure, morphology, and purity, which in turn dictates its properties and suitability for various applications. While traditional methods have been established, emerging research focuses on more sophisticated and efficient techniques that offer greater control and scalability.

Future exploration is directed towards methodologies that are not only efficient but also environmentally benign. Green synthesis approaches, utilizing non-toxic solvents and energy-efficient processes, are gaining traction. For instance, methods that minimize waste and allow for the recycling of reagents are of high interest.

Promising novel synthetic methodologies include:

Solvothermal Synthesis: This method involves the use of a solvent under moderate to high pressure and temperature. It has been successfully employed to prepare vanadyl ethylene (B1197577) glycolate (B3277807) spheres composed of nanocubes. researchgate.net The influence of temperature on the final product is a key area of investigation, as it can lead to transformations from vanadyl ethylene glycolate (containing V⁴⁺) to other vanadium species like (NH₄)₂V₆O₁₆ (containing V⁵⁺). researchgate.netelectrochemsci.org This technique allows for control over the crystallinity and morphology of the resulting material.

Ultrasonic-Assisted Synthesis: A patented method highlights the use of ultrasonic dispersion of a vanadium source in an ethylene glycol-containing organic alcohol solvent. google.com This approach is followed by heating, cooling, and filtration. The use of ultrasound can enhance reaction rates and lead to the formation of highly pure products with uniform particle sizes. google.com

Solution Engineering: A recent one-step solution engineering strategy has been developed to synthesize amorphous vanadyl ethylene glycolate. researcher.life This technique allows for the doping of the material, for example with ZnCl₂, to modulate its porous architecture. This approach is significantly faster than conventional methods and enhances properties crucial for applications like ion batteries. researcher.life

Microwave-Assisted Precipitation: This technique utilizes microwave radiation to accelerate the precipitation of vanadium-based precursors. rsc.org While not yet specifically reported for ethane-1,2-diol;oxovanadium, its ability to produce uniform spherical particles and enhance reaction kinetics makes it a highly promising avenue for future exploration in the synthesis of this compound. rsc.org

Table 1: Comparison of Novel Synthetic Methodologies for Ethane-1,2-diol;Oxovanadium

| Methodology | Description | Key Advantages | Research Focus |

|---|---|---|---|

| Solvothermal Synthesis | Reaction in a sealed vessel using a solvent above its boiling point. researchgate.net | Control over morphology and crystallinity; can induce phase transformations. researchgate.netelectrochemsci.org | Investigating the influence of temperature, pressure, and solvent on product structure. researchgate.net |

| Ultrasonic-Assisted | Use of ultrasonic waves to disperse reactants and accelerate the reaction. google.com | High purity; simple process; enhanced reaction rates. google.com | Optimization of sonication parameters for tailored particle sizes. |

| Solution Engineering | One-step synthesis involving doping agents to modify the final structure. researcher.life | Rapid synthesis; creation of amorphous structures; enhanced electrochemical properties. researcher.life | Exploring different dopants to tune material properties for energy storage. researcher.life |

| Microwave-Assisted | Use of microwave energy to rapidly heat the reaction mixture. rsc.org | Fast reaction times; energy efficiency; formation of uniform particles. rsc.org | Application of this method to control the nucleation and growth of vanadyl glycolate. |

Development of Advanced Characterization Techniques

A deeper understanding of the structure-property relationships in ethane-1,2-diol;oxovanadium and its derivatives necessitates the use and development of advanced characterization techniques. While standard methods like Infrared (IR) Spectroscopy and X-ray Diffraction (XRD) provide fundamental structural information, a more nuanced picture of the electronic environment and dynamic behavior of the complex requires more sophisticated approaches.

Future research will increasingly rely on a combination of experimental and computational methods to elucidate complex structural features and reaction mechanisms. The development of in situ and operando techniques is particularly critical for studying the material's behavior under real-world operating conditions, such as during a catalytic cycle or an electrochemical process.

Key areas for development include:

Advanced Paramagnetic Spectroscopy: Given that the oxovanadium(IV) cation (VO²⁺) is a paramagnetic d¹ species, techniques like Electron Paramagnetic Resonance (EPR), Electron Spin Echo Envelope Modulation (ESEEM), and Electron-Nuclear Double Resonance (ENDOR) are exceptionally powerful. udel.edu These methods provide detailed information about the ligand environment, the number and types of coordinating atoms, and the electronic structure of the vanadium center. udel.edu Future work will focus on applying higher-frequency EPR and pulsed techniques to gain even greater resolution and insight.

In Situ and Operando Analysis: To understand the transformations that ethane-1,2-diol;oxovanadium undergoes when used as a catalyst or a battery material precursor, it is essential to study it under reaction conditions. Techniques like in situ XRD and X-ray Photoelectron Spectroscopy (XPS) can track changes in the crystal structure and the oxidation state of vanadium during thermal treatment or electrochemical cycling. electrochemsci.orgresearcher.life

Computational Modeling: Density Functional Theory (DFT) calculations are becoming indispensable for complementing experimental data. semanticscholar.orgrsc.org DFT can be used to optimize molecular geometries, predict spectroscopic properties (like IR and UV-Vis spectra), and elucidate reaction pathways. semanticscholar.orgrsc.org For instance, computational studies can help rationalize the stepwise mechanism of certain vanadium-catalyzed reactions, providing insights that are difficult to obtain experimentally. chemrxiv.org The synergy between computational predictions and experimental validation is a powerful tool for designing new catalysts and materials. nih.gov

Expansion into New Catalytic Domains

Oxovanadium complexes are known for their catalytic activity in various oxidation reactions. nih.gov Research into ethane-1,2-diol;oxovanadium and related complexes is opening up new catalytic domains, driven by the need for efficient and selective catalysts for organic synthesis and environmental applications. The Lewis acidic nature of the vanadium center makes it suitable for activating substrates in a range of chemical transformations. nih.gov

Future efforts will be directed at designing catalysts with higher activity, selectivity, and stability. This includes the development of chiral catalysts for asymmetric synthesis and the exploration of photocatalytic and electrocatalytic applications that can be driven by renewable energy sources.

Emerging catalytic applications include:

Asymmetric Synthesis: Oxovanadium(V) complexes derived from Schiff bases have shown promise as catalysts for the asymmetric oxidation of organic sulfides and the asymmetric alkynylation of aldehydes. nih.gov This opens avenues for the synthesis of chiral molecules, which are of great importance in the pharmaceutical industry.

CO₂ Cycloaddition: Oxovanadium(IV) complexes have been identified as efficient catalysts for the cycloaddition of carbon dioxide (CO₂) with epoxides to produce cyclic carbonates. semanticscholar.orgnih.gov This reaction is significant as it converts a major greenhouse gas into valuable chemical products, contributing to carbon capture and utilization (CCU) strategies. semanticscholar.org

Oxidation of Alcohols: The catalytic oxidation of ethylene glycol is a key area of research. researchgate.net Depending on the catalyst system (e.g., binary vanadium-molybdenum oxides), the reaction can be directed to yield valuable products like formaldehyde (B43269) and formic acid or to form ethers. researchgate.net Furthermore, the electrocatalytic and photoelectrochemical oxidation of ethylene glycol is being explored for energy applications and value-added chemical production. nih.govrsc.org

Table 2: Emerging Catalytic Applications of Ethane-1,2-diol;Oxovanadium and Related Complexes

| Catalytic Domain | Reaction Type | Products | Significance |

|---|---|---|---|

| Asymmetric Synthesis | Oxidation of sulfides, Alkynylation of aldehydes nih.gov | Chiral sulfoxides, Chiral alcohols | Production of enantiomerically pure compounds for pharmaceuticals. |

| Carbon Capture & Utilization | Cycloaddition of CO₂ with epoxides semanticscholar.orgnih.gov | Cyclic carbonates | Conversion of greenhouse gas into valuable chemicals. semanticscholar.org |

| Alcohol Oxidation | Partial oxidation, Electrocatalysis, Photocatalysis researchgate.netnih.gov | Formaldehyde, Formic acid, Glycolic acid, H₂ | Synthesis of commodity chemicals and clean energy generation. nih.govnih.gov |

Design of Next-Generation Functional Materials

Ethane-1,2-diol;oxovanadium is increasingly recognized not just as a standalone compound but as a crucial molecular precursor for the synthesis of advanced functional materials, particularly vanadium oxides. The structure and morphology of the precursor directly influence the properties of the final material, making the controlled synthesis of vanadyl ethylene glycolate a critical first step in materials design.

The focus of future research is on using this precursor to create materials with tailored properties for specific high-performance applications, such as energy storage and smart technologies. This involves controlling the morphology at the nanoscale and introducing dopants or creating composite structures.

Key research directions include:

Energy Storage Materials: Vanadyl ethylene glycolate is a key precursor for synthesizing various vanadium oxides (V₂O₃, V₂O₅) that are used as cathode materials in lithium-ion batteries. researchgate.netelectrochemsci.org For instance, vanadyl ethylene glycolate spheres can be annealed to produce V₂O₃ spheres, which exhibit high specific discharge capacities. researchgate.net A recent development involves using a solution-engineered, amorphous form of the precursor as a high-performance cathode for aqueous zinc-ion batteries, demonstrating significantly enhanced ion diffusion and stability. researcher.life

Thermochromic Materials: The compound serves as an excellent precursor for preparing M-phase vanadium dioxide (VO₂). google.com Vanadium dioxide is a well-known thermochromic material that undergoes a reversible metal-to-insulator transition near room temperature, making it ideal for applications in "smart" windows that can regulate solar heat gain. google.comresearchgate.net The use of vanadyl ethylene glycolate allows for a simple, low-cost, and scalable production process for high-purity VO₂ powder. google.com

Nanostructured Materials: Polyol-mediated solvothermal synthesis using ethylene glycol can produce hollow vanadyl glycolate nanostructured microspheres. washington.edu These precursors can then be calcined to form hollow V₂O₅ microspheres. The hollow structure is highly advantageous for applications like batteries, as it provides a large surface area and can accommodate volume changes during ion insertion and extraction, leading to improved stability and performance. washington.edu

Interdisciplinary Research Opportunities in Coordination Chemistry and Materials Science

The journey from a simple coordination complex like ethane-1,2-diol;oxovanadium to a high-performance functional material perfectly exemplifies the synergy between coordination chemistry and materials science. Future breakthroughs in this area will increasingly depend on bridging these two disciplines. Coordination chemists can design and synthesize novel precursors with specific ligands and structures, while materials scientists can process these precursors into materials with desired morphologies and functionalities and test them in advanced devices.

This interdisciplinary approach allows for a "bottom-up" design philosophy, where the properties of the final material are engineered from the molecular level.

Key opportunities for interdisciplinary research include:

Precursor-to-Material Transformation: A fundamental area of research is understanding the mechanisms by which the molecular structure of the vanadyl ethylene glycolate precursor transforms into the final vanadium oxide material during processes like annealing. electrochemsci.orgwashington.edu This involves studying the decomposition pathways, the evolution of morphology, and the control of the final oxidation state of vanadium. This knowledge is crucial for rationally designing precursors that yield materials with specific crystal structures and properties.

Hybrid Inorganic-Organic Materials: While the focus has often been on converting the precursor to pure oxides, there is growing interest in creating hybrid materials. For example, coordination polymers of vanadium can be designed that are insoluble and easily separable from reaction mixtures, combining the catalytic activity of the metal center with the processability of a polymer. nih.gov Layered vanadium oxides can also be synthesized with interlayer metal coordination complexes, creating novel hybrid materials with unique electronic and structural properties. acs.org

Functional Nanocomposites: Ethane-1,2-diol;oxovanadium can be a component in the synthesis of more complex nanocomposites. For example, the polyol method, which uses ethylene glycol as a solvent and reactant, is widely used to prepare various nanoparticles. The interaction between the vanadyl glycolate species and other components during synthesis could be exploited to create novel composite materials for catalysis, sensors, or energy applications.

By fostering collaboration between chemists and materials scientists, the full potential of ethane-1,2-diol;oxovanadium as a building block for the next generation of advanced materials can be realized.

Q & A

Q. What is the metabolic pathway of ethane-1,2-diol in inducing nephrotoxicity, and how does it model human urolithiasis?

Ethane-1,2-diol is metabolized in the liver via alcohol dehydrogenase to glycolaldehyde, which is further oxidized to glycolic acid, glyoxylic acid, and oxalic acid. The latter chelates calcium ions, forming insoluble calcium oxalate (CaOx) crystals that deposit in renal tubules, mimicking human urolithiasis. This model is widely used to study nephrotoxicity and renal failure mechanisms . However, discrepancies exist in bicarbonate levels: low-dose ethane-1,2-diol in rats increases CO2 elimination, while high doses cause glycolic acid accumulation, leading to metabolic acidosis in humans. Researchers must account for species-specific metabolic variations when extrapolating results .

Q. What experimental conditions are optimal for oxidizing ethane-1,2-diol using chromic acid in aqueous media?

The oxidation of ethane-1,2-diol to hydroxyacetaldehyde by Cr(VI) occurs efficiently at room temperature under acidic conditions ([H2SO4] = 0.5 mol dm⁻³) with 1,10-phenanthroline (phen) as a promoter. Key parameters include:

Q. How is ethane-1,2-diol synthesized industrially, and what are its primary research applications?

Ethane-1,2-diol is primarily synthesized via hydrolysis of ethylene oxide (oxirane). Its applications span:

- Solvent in coordination chemistry (e.g., oxovanadium complexes)

- Inducing urolithiasis in animal models

- Substrate in oxidation kinetics studies .

Advanced Research Questions

Q. How do oxovanadium(V)-ethane-1,2-diol complexes exhibit structural and electronic uniqueness?

Mononuclear oxovanadium(V) complexes like [VO(L2)(Hed)] (H2L2 = N-salicylidene-L-phenylalanine; Hed⁻ = ethane-1,2-diolate) feature a VO5N coordination sphere with distinct V–O bond lengths:

Q. What methodological challenges arise when reconciling ethane-1,2-diol-induced metabolic alkalosis in rodents with human acidosis?

Rats administered ethane-1,2-diol exhibit elevated plasma bicarbonate (metabolic alkalosis), contrary to human metabolic acidosis. This discrepancy arises from dose-dependent metabolism: low doses favor CO2 elimination, while high doses accumulate glycolic acid. Researchers must:

- Monitor bicarbonate levels (Fig. 7) and urinary CaOx (Table 5) .

- Use co-treatments (e.g., Triclisia gilletii methanolic extract) to modulate electrolyte imbalances (Table 6) .

- Validate findings with species-specific metabolic profiling.

Q. How does 1,10-phenanthroline enhance the chromic acid oxidation mechanism of ethane-1,2-diol?

Phenanthroline acts as a ligand, forming a Cr(VI)-phen complex that stabilizes intermediates and accelerates electron transfer. The promoted mechanism involves:

- Step 1 : Cr(VI) + phen → Cr(VI)-phen adduct

- Step 2 : Ethane-1,2-diol binds to the adduct, facilitating hydroxyl hydrogen abstraction.

- Step 3 : Two-electron transfer from diol to Cr(VI), reducing it to Cr(III). Rate laws derived from [H⁺], [phen], and [diol] variations confirm phen’s catalytic role .

Q. What strategies mitigate ethane-1,2-diol-induced nephrotoxicity while preserving its utility in urolithiasis models?

Co-administration of nephroprotective agents like Triclisia gilletii methanolic extract (TGME) reduces CaOx deposition and modulates electrolyte imbalances (e.g., hypocalcemia, hyperkalemia). TGME likely inhibits hepatic metabolism of ethane-1,2-diol, decreasing oxalate production. Researchers should:

- Quantify urinary oxalate (Table 5) and plasma bicarbonate (Fig. 7) .

- Use histological assays to assess renal tubular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.